Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and solubility in water, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves multiple steps. Initially, the appropriate aromatic amines are diazotized and then coupled with naphthol derivatives. The resulting azo compound is then reacted with chlorotriazine derivatives under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Industry: The dye is widely used in textile, paper, and leather industries for coloring purposes.
Mechanism of Action
The mechanism of action of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate
- Trisodium 4-amino-3-[[4-[(4-amino-2-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Uniqueness
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of the triazine ring and the sulphonatophenyl groups. These features contribute to its distinct chemical properties and applications, setting it apart from similar compounds.
Properties
CAS No. |
29779-17-7 |
---|---|
Molecular Formula |
C26H17ClN7Na3O10S3 |
Molecular Weight |
788.1 g/mol |
IUPAC Name |
trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c27-24-29-25(31-26(30-24)34(14-45(36,37)38)17-6-2-1-3-7-17)28-16-10-11-18-15(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-8-4-5-9-20(19)46(39,40)41;;;/h1-13,35H,14H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI Key |
URISCLHIRMNPMI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.